molecular formula C9H17N3O2 B1335702 4-(3-Hydroxypropylamino)-1,3-Dimethyluracil CAS No. 34654-80-3

4-(3-Hydroxypropylamino)-1,3-Dimethyluracil

Katalognummer: B1335702
CAS-Nummer: 34654-80-3
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: QVBKNQCTHMMDQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Hydroxypropylamino)-1,3-dimethyluracil is a chemical compound with a unique structure that includes a uracil base modified with a hydroxypropylamino group

Wissenschaftliche Forschungsanwendungen

4-(3-Hydroxypropylamino)-1,3-dimethyluracil has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to nucleic acid interactions and enzyme activity.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropylamino)-1,3-dimethyluracil typically involves the reaction of 1,3-dimethyluracil with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxypropyl group is introduced to the uracil base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Hydroxypropylamino)-1,3-dimethyluracil can undergo various chemical reactions including:

    Oxidation: The hydroxypropyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The hydroxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce more saturated derivatives.

Wirkmechanismus

The mechanism of action of 4-(3-Hydroxypropylamino)-1,3-dimethyluracil involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with various biological molecules, influencing their activity. The uracil base can interact with nucleic acids, potentially affecting processes such as DNA replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dimethyluracil: Lacks the hydroxypropylamino group, making it less versatile in chemical reactions.

    4-(3-Hydroxypropylamino)-1-methyluracil: Similar structure but with only one methyl group on the uracil base.

    4-(3-Hydroxypropylamino)-uracil: Lacks the methyl groups, which may affect its reactivity and interactions.

Uniqueness

4-(3-Hydroxypropylamino)-1,3-dimethyluracil is unique due to the presence of both the hydroxypropylamino group and the two methyl groups on the uracil base

Eigenschaften

CAS-Nummer

34654-80-3

Molekularformel

C9H17N3O2

Molekulargewicht

199.25 g/mol

IUPAC-Name

4-(3-hydroxypropylamino)-1,3-dimethyl-4H-pyrimidin-2-one

InChI

InChI=1S/C9H17N3O2/c1-11-6-4-8(10-5-3-7-13)12(2)9(11)14/h4,6,8,10,13H,3,5,7H2,1-2H3

InChI-Schlüssel

QVBKNQCTHMMDQP-UHFFFAOYSA-N

SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCO

Kanonische SMILES

CN1C=CC(N(C1=O)C)NCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.